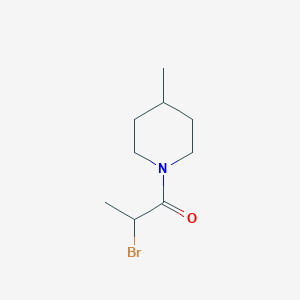

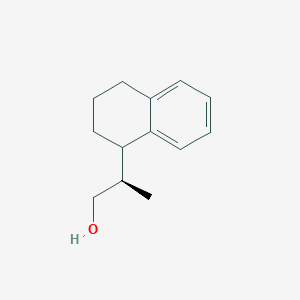

1-(2-Bromopropanoyl)-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromopropanoyl)-4-methylpiperidine, also known as BMP, is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of piperidine and has been used in a variety of biochemical and physiological experiments. BMP has been used to study the mechanism of action of various drugs, as well as to investigate the effects of certain compounds on the body.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

1-(2-Bromopropanoyl)-4-methylpiperidine serves as a precursor in the synthesis of compounds with significant biological activities. For instance, derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities exhibit valuable antibacterial properties. A specific study involved the synthesis of 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl) thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives, demonstrating their potential in combating bacterial infections due to their structural components (Aziz‐ur‐Rehman et al., 2017).

Conformational Analysis of Heterocycles

The orientation of quaternized piperidines, including those derived from 1-(2-Bromopropanoyl)-4-methylpiperidine, has been studied for understanding the conformational behavior of saturated heterocycles. Such analyses are crucial for designing molecules with desired biological or chemical properties. For example, the orientation of quaternised 4-Hydroxy-1-methyl-4-phenylpiperidine by ethyl bromoacetate indicates the significant role of molecular structure in determining its biological activity and chemical reactivity (H. Dorn, A. Katritzky, & M. Nesbit, 1967).

Heterolytic Activation of Hydrogen

The molecule has implications in the study of heterolytic activation of hydrogen by frustrated Lewis pairs. Research involving derivatives of piperidine, including 1-(2-Bromopropanoyl)-4-methylpiperidine, explores the thermodynamics and kinetics of hydrogen activation. This work has potential applications in catalysis and hydrogen storage technologies (A. Karkamkar et al., 2013).

Photopolymerization Processes

1-(2-Bromopropanoyl)-4-methylpiperidine derivatives are also investigated in the context of photopolymerization. The study of nitroxide-mediated photopolymerization involving derivatives of this compound provides insights into the development of new materials with potential applications in coatings, adhesives, and 3D printing technologies (Y. Guillaneuf et al., 2010).

Hydrodenitrogenation Studies

The hydrodenitrogenation (HDN) of related compounds, such as 2-methylpiperidine, provides valuable information on the removal of nitrogen-containing groups from organic molecules. This process is relevant for refining hydrocarbon fuels and for the chemical synthesis of less nitrogenous compounds. The study of HDN involving derivatives of piperidine elucidates the mechanisms and efficiencies of these reactions (M. Egorova et al., 2002).

properties

IUPAC Name |

2-bromo-1-(4-methylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-7-3-5-11(6-4-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIWGQTVBFUANB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-methylpiperidin-1-yl)propan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2728048.png)

![N-(3,5-difluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2728051.png)

![3-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2728056.png)

![5-bromo-2-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2728059.png)

![3-(2-ethoxyethyl)-1-methyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2728065.png)